molecular formula C15H23NO2 B6079732 N-(tert-butyl)-2-(2-ethylphenoxy)propanamide

N-(tert-butyl)-2-(2-ethylphenoxy)propanamide

Cat. No. B6079732
M. Wt: 249.35 g/mol
InChI Key: YSGUXUIVVLIUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-(2-ethylphenoxy)propanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have therapeutic potential in the treatment of various metabolic diseases. A-769662 has been widely used in scientific research to investigate the mechanism of action and physiological effects of AMPK activation.

Mechanism of Action

AMPK is a key regulator of cellular energy homeostasis, and its activation leads to the phosphorylation of various downstream targets involved in energy metabolism, including acetyl-CoA carboxylase (ACC), which regulates fatty acid synthesis, and glucose transporter 4 (GLUT4), which regulates glucose uptake. N-(tert-butyl)-2-(2-ethylphenoxy)propanamide has been shown to activate AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation.
Biochemical and Physiological Effects:
Activation of AMPK by N-(tert-butyl)-2-(2-ethylphenoxy)propanamide has been shown to have various biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, decreased hepatic glucose production, increased fatty acid oxidation, and decreased lipogenesis. N-(tert-butyl)-2-(2-ethylphenoxy)propanamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One major advantage of using N-(tert-butyl)-2-(2-ethylphenoxy)propanamide in lab experiments is its specificity for AMPK activation, which allows for precise investigation of the physiological effects of AMPK activation. However, one limitation of using N-(tert-butyl)-2-(2-ethylphenoxy)propanamide is its relatively low potency compared to other AMPK activators, which may require higher concentrations to achieve maximal activation.

Future Directions

There are several potential future directions for research on N-(tert-butyl)-2-(2-ethylphenoxy)propanamide and AMPK activation. One area of interest is the development of more potent and specific AMPK activators for therapeutic use. Another area of interest is the investigation of the role of AMPK activation in various disease states, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the investigation of the downstream targets of AMPK activation and their role in mediating the physiological effects of N-(tert-butyl)-2-(2-ethylphenoxy)propanamide could provide further insight into the mechanism of action of this compound.

Synthesis Methods

The synthesis of N-(tert-butyl)-2-(2-ethylphenoxy)propanamide involves several steps, including the reaction of 2-ethylphenol with tert-butyl bromoacetate to form 2-(2-ethylphenoxy)ethyl tert-butyl ether, which is then reacted with 2-bromo-2-methylpropanenitrile to form N-(tert-butyl)-2-(2-ethylphenoxy)propanamide. The overall yield of the synthesis is around 25%.

Scientific Research Applications

N-(tert-butyl)-2-(2-ethylphenoxy)propanamide has been widely used in scientific research to investigate the mechanism of action and physiological effects of AMPK activation. It has been shown to activate AMPK in a dose-dependent manner in various cell types, including hepatocytes, skeletal muscle cells, and adipocytes. N-(tert-butyl)-2-(2-ethylphenoxy)propanamide has also been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo, making it a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.

properties

IUPAC Name

N-tert-butyl-2-(2-ethylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-6-12-9-7-8-10-13(12)18-11(2)14(17)16-15(3,4)5/h7-11H,6H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGUXUIVVLIUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC(C)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-(2-ethylphenoxy)propanamide

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